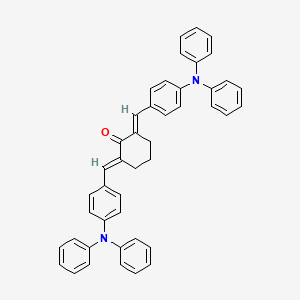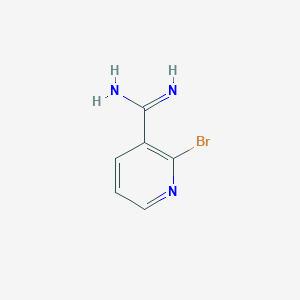
5-Cyclopropylpyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpyridine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids. Sulfinic acids are known for their versatile reactivity and have been recognized as useful building blocks in organic synthesis . This compound features a cyclopropyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides, which is a variation of the Sandmeyer reaction
Industrial Production Methods
Industrial production methods for sulfinic acids, including this compound, often involve the use of Friedel-Crafts acylation reactions. In this process, an aromatic compound is dissolved in a liquid coordination complex, and sulfur dioxide is introduced to carry out the acylation reaction under the protection of inert gas .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropylpyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the stability of the sulfinic acid group .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and sulfonyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
5-Cyclopropylpyridine-2-sulfinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylpyridine-2-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in hydrogen atom transfer reactions, which are important in radical chain reactions . Additionally, the compound can interact with molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cyclopropylpyridine-2-sulfinic acid include other sulfinic acids and their derivatives, such as:
- p-Toluenesulfinic acid
- Benzene sulfinic acid
- Methanesulfinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a cyclopropyl group with a pyridine ring. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
5-cyclopropylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,10,11) |
Clave InChI |
ZLZWPSCSHKBHSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



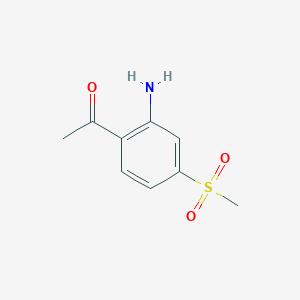
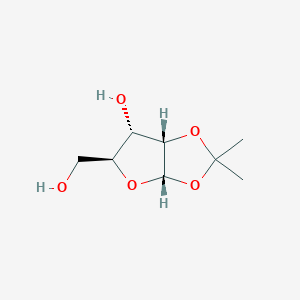
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
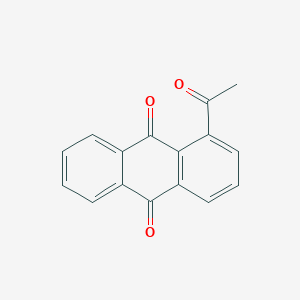
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
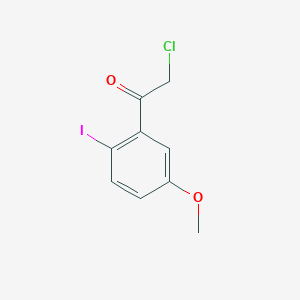
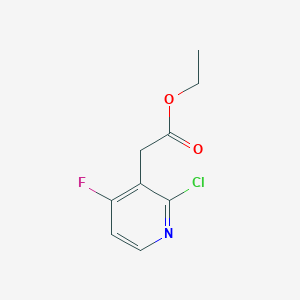

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)

